molecular formula C19H22N4O3S B2876153 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207020-39-0

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2876153
CAS No.: 1207020-39-0
M. Wt: 386.47
InChI Key: HHHCIPPPLPAINM-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a hybrid architecture:

  • Imidazole core: Substituted with a 2-methoxyethyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3.
  • Thioether linkage: Connects the imidazole ring to an acetamide group.
  • Acetamide moiety: Terminates in a 5-methylisoxazol-3-yl group, a heterocycle known for its role in bioactive molecules.

For instance, the 5-methylisoxazole group is recurrent in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-4-6-15(7-5-13)16-11-20-19(23(16)8-9-25-3)27-12-18(24)21-17-10-14(2)26-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHCIPPPLPAINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique combination of imidazole , thioether , and isoxazole groups differentiates it from related acetamide derivatives. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Physical Comparison
Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Imidazole 2-methoxyethyl, p-tolyl, 5-methylisoxazole N/A N/A Thioether, Acetamide
5e () Thiadiazole 4-chlorobenzyl, 5-isopropyl-2-methylphenoxy 132–134 74 Thioether, Acetamide
5f () Thiadiazole Methylthio, 2-isopropyl-5-methylphenoxy 158–160 79 Thioether, Acetamide
9c () Benzimidazole 4-bromophenyl, triazole-thiazole N/A N/A Triazole, Acetamide
7l () Pyrrol-dione 4-chlorophenyl, 5-methylisoxazole 223–225 49 Acetamide, Isoxazole

Key Observations :

Core Heterocycles: The target’s imidazole core may offer distinct electronic properties compared to thiadiazole () or benzimidazole (). Imidazole’s aromaticity and nitrogen positioning influence hydrogen bonding and solubility.

Substituent Impact :

  • Methoxyethyl group (target): Likely improves solubility compared to hydrophobic substituents like 4-chlorobenzyl (5e) or benzylthio (5h) .
  • p-Tolyl group : The methyl substituent on the phenyl ring may enhance lipophilicity, similar to 4-methylphenyl in 5f .

Melting Points: Thiadiazole derivatives () show melting points between 132–170°C, influenced by alkyl/aryl substituents. For example, ethylthio (5g: 168–170°C) vs. methylthio (5f: 158–160°C) suggests longer alkyl chains increase crystallinity . The isoxazole-containing 7l (223–225°C) has a notably higher melting point, possibly due to rigid pyrrol-dione and halogen substituents .

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